REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([C:10]2[NH:11][CH:12]=[CH:13][N:14]=2)[CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:22][CH2:23]Br>CN(C)C=O>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]2[O:9][CH2:23][CH2:22][N:11]3[C:10](=[N:14][CH:13]=[CH:12]3)[C:4]=2[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
755 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1F)O)C=1NC=CN1
|
Name
|
Cs2CO3
|
Quantity
|
3350 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2208 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20-L 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at 80° C. for 5.5 h
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2×4 L of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=C(C3=NC=CN3CCO2)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1870 g | |
YIELD: CALCULATEDPERCENTYIELD | 224.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |